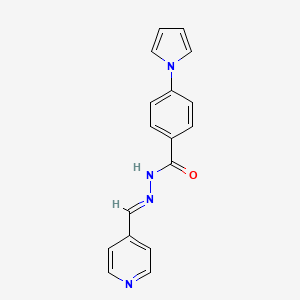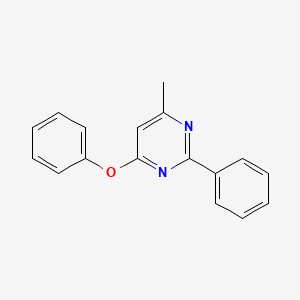![molecular formula C22H16N2O2 B5693915 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione, also known as FIPI, is a small molecule inhibitor of phospholipase D (PLD). PLD is a key enzyme involved in the regulation of cellular processes such as membrane trafficking, cytoskeletal organization, and signal transduction. The inhibition of PLD by FIPI has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione inhibits PLD by binding to the enzyme's catalytic domain and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This leads to a decrease in the production of phosphatidic acid, which is a key signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects
The inhibition of PLD by 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been found to have various biochemical and physiological effects. These include the inhibition of cell proliferation, migration, and invasion in cancer cells, the reduction of inflammation and oxidative stress in various tissues, and the improvement of synaptic plasticity and cognitive function in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for PLD inhibition, which allows for the selective targeting of PLD-mediated cellular processes. Another advantage is its small molecular size, which allows for easy penetration into cells and tissues. However, one limitation of using 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione is its potential cytotoxicity at high concentrations, which may affect the interpretation of experimental results.
Orientations Futures
For research on 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione include the development of more potent and selective PLD inhibitors, the investigation of the role of PLD in various diseases and cellular processes, and the evaluation of the therapeutic potential of 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione in clinical trials. Additionally, the use of 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione in combination with other therapies, such as chemotherapy and immunotherapy, may enhance its therapeutic effects and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 9H-fluorene-2-carboxaldehyde with 1H-isoindole-1,3(2H)-dione in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with N-(2-aminoethyl)ethylenediamine to form the final compound, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been extensively studied in various scientific research fields. In cancer research, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth and metastasis of cancer cells by suppressing PLD activity. In neurological research, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and stroke. In inflammation research, 2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has been found to reduce inflammation and improve tissue repair in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-19-7-3-4-8-20(19)22(26)24(21)13-23-16-9-10-18-15(12-16)11-14-5-1-2-6-17(14)18/h1-10,12,23H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHANRRGTWPLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NCN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)


![1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)
![3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5693903.png)



![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)